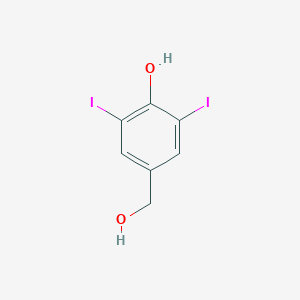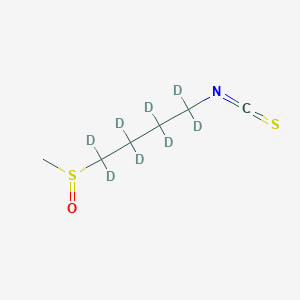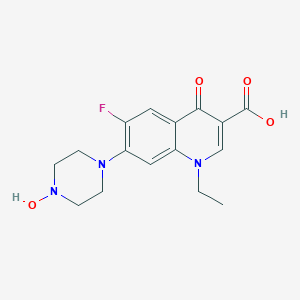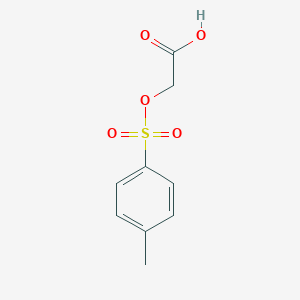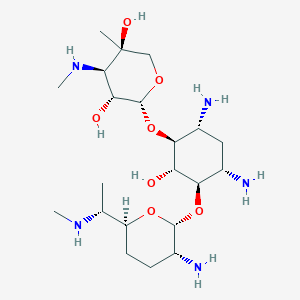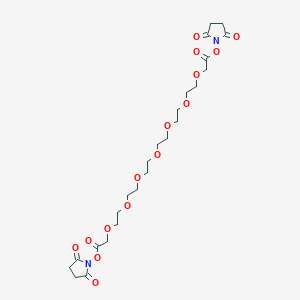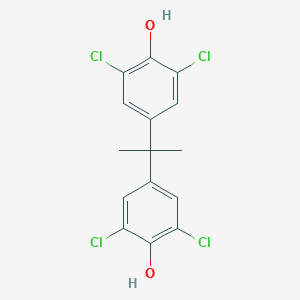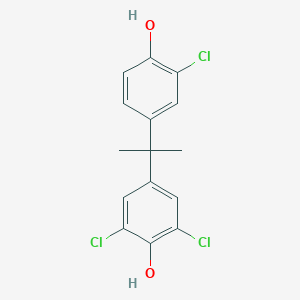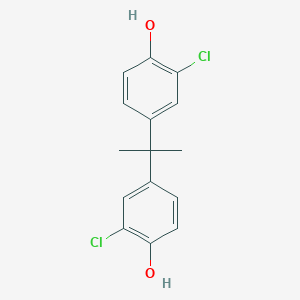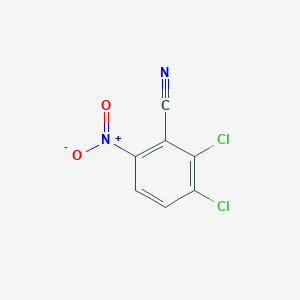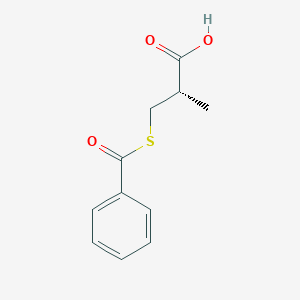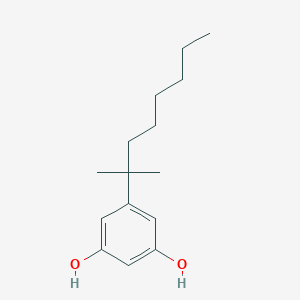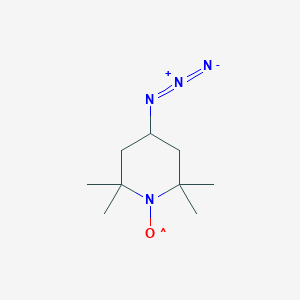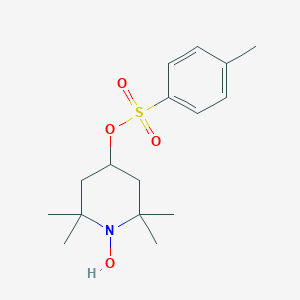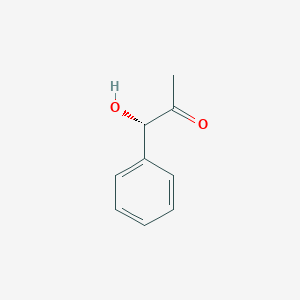
(+)-フェニルアセチルカルビノール
概要
説明
(+)-Phenylacetyl Carbinol is a chiral α-hydroxyketone that plays a significant role in the synthesis of various pharmaceuticals. It is known for its use as a synthon in the production of compounds with α- and β-adrenergic properties, such as ephedrine and pseudoephedrine .
科学的研究の応用
(+)-Phenylacetyl Carbinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various chiral compounds.
Biology: It serves as a precursor in the biosynthesis of natural products.
Medicine: It is utilized in the production of pharmaceuticals with adrenergic properties.
Industry: It is employed in the manufacture of fine chemicals and intermediates
Safety and Hazards
将来の方向性
The future directions for “(+)-Phenylacetyl Carbinol” research could involve further exploration of its potential applications in various fields, such as medicine, electronics, agriculture, and food production . More research is needed to fully understand its biological and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (+)-Phenylacetyl Carbinol can be achieved through enzymatic methods. One improved procedure involves using the glutathione S-transferase-tag fused catalytic subunit of Escherichia coli acetohydroxyacid synthase I as a catalyst. This method yields the target molecule with an isolated yield of 80.6% and an enantiomeric excess value of higher than 98% .
Industrial Production Methods
Currently, (+)-Phenylacetyl Carbinol is primarily manufactured through a fermentation process. In this method, pyruvate decarboxylase, a protein of yeast cells, catalyzes the decarboxylation of pyruvate to form acetaldehyde, which then condenses with externally supplied benzaldehyde .
化学反応の分析
Types of Reactions
(+)-Phenylacetyl Carbinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include ephedrine, pseudoephedrine, norephedrine, and phenylpropanolamine .
作用機序
The mechanism of action of (+)-Phenylacetyl Carbinol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of adrenergic compounds, which interact with adrenergic receptors to exert their effects. The molecular targets include enzymes involved in the biosynthesis of these compounds, such as pyruvate decarboxylase .
類似化合物との比較
Similar Compounds
Similar compounds to (+)-Phenylacetyl Carbinol include:
Ephedrine: A stimulant and decongestant.
Pseudoephedrine: Used as a nasal decongestant.
Norephedrine: A stimulant and appetite suppressant.
Phenylpropanolamine: Used as a decongestant and appetite suppressant.
Uniqueness
(+)-Phenylacetyl Carbinol is unique due to its chiral nature and its role as a key intermediate in the synthesis of various adrenergic compounds. Its high enantiomeric excess and specific enzymatic preparation methods make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
(1S)-1-hydroxy-1-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFNPODXBJBPW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-91-1 | |
| Record name | Phenylacetyl carbinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053439911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-hydroxy-1-phenylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLACETYL CARBINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57T7N5C73Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


